molecular formula C18H16ClN5O2 B6424333 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline CAS No. 2034330-18-0

2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline

Número de catálogo B6424333
Número CAS: 2034330-18-0
Peso molecular: 369.8 g/mol
Clave InChI: JAKYYXUGUWZMCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline (5-Cl-2PQX) is a small molecule that has recently been studied for its potential applications in scientific research. It has been found to possess unique properties that make it an attractive candidate for various laboratory experiments.

Aplicaciones Científicas De Investigación

2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline has been studied for its potential applications in scientific research. It has been found to possess unique properties that make it an attractive candidate for various laboratory experiments. It has been used to study the structure and function of proteins, as well as to investigate the effects of various drugs on the human body. Additionally, it has been used to study the effects of genetic mutations on cellular processes.

Mecanismo De Acción

Target of Action

The primary target of the compound 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

The compound acts as an agonist to the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The compound affects two major biochemical pathways: insulin release from the pancreas and incretin hormone release (glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)) from the gastrointestinal tract . These pathways work in concert to properly control plasma glucose levels .

Pharmacokinetics

It is noted that in both acute and chronic in vivo rodent models of diabetes, the compound showed efficacy . In a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels .

Result of Action

The compound’s action results in a significant reduction in glucose levels . This is achieved through the stimulation of glucose-dependent insulin release and the promotion of incretin secretion . These actions contribute to the potential treatment of type 2 diabetes .

Action Environment

It is worth noting that the compound’s efficacy was demonstrated in both in vivo rodent models of diabetes and in a human study

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline in laboratory experiments has several advantages. It is relatively easy to synthesize and cost-effective. Additionally, it has been found to be relatively stable, making it an attractive candidate for long-term experiments. However, there are several limitations to its use, such as its low solubility and potential toxicity.

Direcciones Futuras

The potential applications of 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline are vast and there are many future directions for research. These include further investigation into its mechanism of action and biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research is needed to identify new synthesis methods and to optimize existing methods. Furthermore, research is needed to investigate the potential toxicity of 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline and to identify potential drug interactions. Finally, research is needed to explore the potential applications of 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline in other areas, such as agriculture, biotechnology, and nanotechnology.

Métodos De Síntesis

The synthesis of 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline begins with the reaction of piperidine-1-carbonyl chloride with 5-chloropyrimidine-2-yloxyamine to form a Schiff base. This is then reduced with sodium borohydride to form the desired 2-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline. This synthesis method has been found to be efficient and cost-effective.

Propiedades

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2/c19-12-8-21-18(22-9-12)26-13-4-3-7-24(11-13)17(25)16-10-20-14-5-1-2-6-15(14)23-16/h1-2,5-6,8-10,13H,3-4,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKYYXUGUWZMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.